Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-2-pyridinyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the use of copper-catalyzed reactions, which provide a versatile approach for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of ethanol as a solvent and ethoxymethylenmalonitrile as a reagent .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines focus on optimizing yield and purity. These methods often employ greener synthetic methodologies that are simpler and more efficient compared to traditional methods. For example, the use of electron-donating groups at specific positions on the fused ring can improve both absorption and emission behaviors, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamino groups for controlling regioselectivity and ethoxymethylenmalonitrile for cyclocondensation . Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of electron-donating groups can lead to products with enhanced photophysical properties .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidines involves their interaction with specific molecular targets and pathways. These compounds can act as central nervous system agents, anti-bacterial agents, anti-inflammatory agents, and ligands for estrogen receptors . Their effects are mediated through binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazolo[1,5-a]pyrimidines include:
Pyrazolo[5,1-c][1,2,4]triazines: Known for their antiviral and antitumor activities.
BODIPYS: Used as fluorophores but with lower synthetic efficiency compared to pyrazolo[1,5-a]pyrimidines.
Uniqueness
Pyrazolo[1,5-a]pyrimidines are unique due to their versatile synthetic routes, significant photophysical properties, and broad range of biological activities. Their ability to undergo various chemical reactions and their applications in multiple scientific fields make them distinct from other similar compounds .
Properties
CAS No. |
87948-57-0 |
---|---|
Molecular Formula |
C18H13N5O2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13N5O2/c24-17(21-15-8-4-5-10-19-15)14-12-20-16-9-11-22(23(16)18(14)25)13-6-2-1-3-7-13/h1-12H,(H,19,21,24) |
InChI Key |
CGNFVIVDXWTWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.